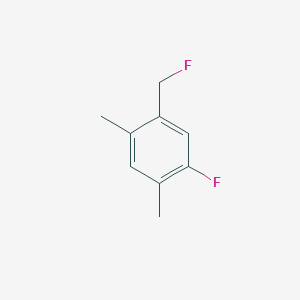

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene

Beschreibung

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with methyl groups at positions 1 and 5, a fluorine atom at position 2, and a fluoromethyl (-CH2F) group at position 4. This substitution pattern confers unique electronic and steric properties. Potential applications include agrochemicals, given the insecticidal activity observed in structurally related fluorinated benzene derivatives .

Eigenschaften

Molekularformel |

C9H10F2 |

|---|---|

Molekulargewicht |

156.17 g/mol |

IUPAC-Name |

1-fluoro-5-(fluoromethyl)-2,4-dimethylbenzene |

InChI |

InChI=1S/C9H10F2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-4H,5H2,1-2H3 |

InChI-Schlüssel |

XAOWWTGGMXBVAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1CF)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) is used to introduce fluorine atoms into the benzene ring. The reaction conditions often require a catalyst, such as iron(III) fluoride (FeF3) , and elevated temperatures to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene may involve continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like or to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as or to produce alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of fluorinated aromatic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates. It helps in understanding the role of fluorine in biological systems.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The presence of fluorine atoms enhances the compound’s reactivity by increasing the electron density on the benzene ring, making it more susceptible to electrophilic attack. Additionally, the fluoromethyl group can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The trifluoromethyl (-CF3) group in the dichloro analog provides greater electron withdrawal and lipophilicity compared to the fluoromethyl (-CH2F) group in the target compound.

- The nitro (-NO2) group in 1,5-difluoro-3-methyl-2-nitrobenzene significantly increases reactivity in electrophilic reactions but reduces stability.

Physicochemical Properties

Fluorinated substituents influence boiling/melting points and solubility:

*Predicted based on analogs.

Insights :

Insecticidal Activity

Fluorinated benzene derivatives are prominent in agrochemicals. For example, trifluoromethyl pyridine derivatives demonstrated LC50 values of 30–40 mg L⁻¹ against Mythimna separata . While direct data for the target compound is unavailable, its fluoromethyl and fluorine substituents at positions 2 and 4 align with optimal insecticidal activity patterns observed in CoMFA/CoMSIA models . Comparatively, the dichloro-trifluoromethyl analog may exhibit broader pest resistance due to -CF3 but higher environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.